molecular formula C22H23N5O4 B11259744 7-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11259744
M. Wt: 421.4 g/mol
InChI Key: YRBGPSDICPLVAI-UHFFFAOYSA-N
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Description

7-(2,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes multiple methoxy groups and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-13-19(21(28)26-14-5-7-15(29-2)8-6-14)20(27-22(25-13)23-12-24-27)17-10-9-16(30-3)11-18(17)31-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)

InChI Key

YRBGPSDICPLVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyphenyl isocyanate with 4-methoxyphenyl hydrazine to form an intermediate, which is then cyclized with 5-methyl-1,2,4-triazole-3-carboxylic acid under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit influenza virus RNA polymerase by preventing the formation of the PA-PB1 subunit heterodimer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

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